molecular formula C9H5ClFN B1358099 1-Chloro-6-fluoroisoquinoline CAS No. 214045-86-0

1-Chloro-6-fluoroisoquinoline

Cat. No. B1358099
M. Wt: 181.59 g/mol
InChI Key: QZBWBBHQRLUOTM-UHFFFAOYSA-N
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Description

1-Chloro-6-fluoroisoquinoline is a chemical compound with the CAS Number: 214045-86-0 . It has a molecular weight of 181.6 and its linear formula is C9H5ClFN .


Synthesis Analysis

The synthesis of 1-Chloro-6-fluoroisoquinoline involves the use of 6-Fluoro-2H-isoquinolin-1-one, POCI3, and 4N HCI/dioxane . The mixture is heated at 50°C overnight . The reaction mixture is then diluted with a NaHC03 solution and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6-fluoroisoquinoline is represented by the linear formula C9H5ClFN . It has 12 heavy atoms, 10 of which are aromatic . It has no rotatable bonds and has 2 H-bond acceptors .


Physical And Chemical Properties Analysis

1-Chloro-6-fluoroisoquinoline is a solid at room temperature . It has a boiling point of 295.6±20.0°C at 760 mmHg . Its solubility varies depending on the method used for calculation, but it is generally considered soluble .

Scientific Research Applications

Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial, and some other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry .

The synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various methods have been proposed for the synthesis of isoquinoline derivatives, including the method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .

Fluorinated isoquinolines, such as 1-Chloro-6-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . Here are some potential applications:

  • Pharmaceuticals : Isoquinolines are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have unique light-emitting properties, making them potential candidates for use in organic light-emitting diodes .

  • Supramolecular Chemistry : The unique structural features of fluorinated isoquinolines make them interesting for studies in supramolecular chemistry .

  • Catalysis : Fluorinated isoquinolines can also be used in catalysis .

  • Bioactivity Studies : The introduction of fluorine atoms often cause unique bioactivities, making fluorinated isoquinolines useful for bioactivity studies .

  • Synthetic Chemistry : The synthesis of fluorinated isoquinolines is a hot topic in organic and medicinal chemistry . Various synthetic methodologies have been developed, including the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .

  • Fluorosensors : Fluorinated isoquinolines, due to their unique light-emitting properties, can be used in the development of fluorosensors .

  • Paints and Dyes : Isoquinoline derivatives serve as components in paints and dyes, providing unique color properties .

  • Electronic Devices : Isoquinoline derivatives are used in electronic devices due to their unique physical properties .

  • Antispasmodic Drugs : Some isoquinoline derivatives, such as papaverine, are used as antispasmodic drugs .

  • Painkillers : Isoquinoline derivatives are also found in painkillers like morphine .

  • Antidiarrheals : Berberine tannate, an isoquinoline derivative, is used as an antidiarrheal .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWBBHQRLUOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619752
Record name 1-Chloro-6-fluoroisoquinoline
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URL https://comptox.epa.gov/dashboard/DTXSID00619752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-fluoroisoquinoline

CAS RN

214045-86-0
Record name 1-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6-fluoroisoquinoline
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Synthesis routes and methods

Procedure details

To a solution of 6-fluoroisoquinoline N-oxide (3 g, 18 mmol) in CHCl3 (50 mL) is added phosphorus oxychloride (5 mL, 54 mmol). The reaction mixture is refluxed for 2 h. The reaction mixture is poured into ice, and the pH is brought to pH 8-9 with 5 M NaOH. The aqueous phase is extracted with CH2Cl2 (3×). The combined organic layers are dried over MgSO4, and evaporated. Purification of the crude product by Biotage column eluted with 0-30% EtOAc/hexanes afforded 1.06 g (35%) of 1-chloro-6-fluoro-isoquinoline. LC/MS m/z=182 [M+H]+.
Name
6-fluoroisoquinoline N-oxide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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